2-Amino-3-ethyl-7-fluoroquinoline is an important compound in the field of medicinal chemistry, particularly known for its potential applications in pharmaceuticals. This compound is classified as a fluoroquinolone, which is a subclass of synthetic antibiotics that are derived from quinolone. The presence of the amino and ethyl groups, along with the fluorine atom, contributes to its biological activity and chemical properties.
The compound can be synthesized through various methods, primarily involving the modification of existing quinolone derivatives. It is commercially available for research purposes and can be sourced from chemical suppliers.
2-Amino-3-ethyl-7-fluoroquinoline belongs to the class of heterocyclic compounds, specifically quinolines. Its systematic IUPAC name is 3-ethyl-7-fluoroquinolin-2-amine, and it has a molecular formula of C11H12ClFN2 with a molecular weight of 226.68 g/mol.
The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline typically involves the reaction of 3-ethyl-7-fluoroquinoline with ammonia. This reaction is conducted in the presence of solvents such as ethanol or methanol and requires heating to facilitate product formation.
The molecular structure of 2-Amino-3-ethyl-7-fluoroquinoline features a quinoline ring system with an amino group at position 2 and an ethyl group at position 3, alongside a fluorine atom at position 7.
Property | Value |
---|---|
CAS Number | 1170792-98-9 |
Molecular Formula | C11H12ClFN2 |
Molecular Weight | 226.68 g/mol |
IUPAC Name | 3-ethyl-7-fluoroquinolin-2-amine; hydrochloride |
InChI Key | QWZRMDDLLSYSEA-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl |
2-Amino-3-ethyl-7-fluoroquinoline undergoes various chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 2-Amino-3-ethyl-7-fluoroquinoline involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can effectively halt bacterial growth and replication.
2-Amino-3-ethyl-7-fluoroquinoline is typically presented as a solid with specific melting points depending on purity and form (e.g., hydrochloride salt).
The compound exhibits notable solubility in organic solvents and has moderate stability under standard laboratory conditions. Its reactivity profile suggests it can participate in various organic transformations typical for amino-substituted quinolines.
The quinolone class emerged serendipitously in the early 1960s during chloroquine synthesis, yielding nalidixic acid as the first-generation prototype with narrow Gram-negative coverage and unfavorable pharmacokinetics [1] [8]. Structural optimization introduced fluorine at C-6, creating fluoroquinolones (FQs) that revolutionized antibacterial efficacy. Second-generation agents (e.g., ciprofloxacin) incorporated piperazine at C-7 and cyclopropyl at N-1, broadening activity against Gram-positive bacteria and improving tissue penetration [1] [5]. Subsequent generations prioritized enhanced anaerobic and antipneumococcal activity: third-generation (e.g., levofloxacin) leveraged chiral modifications, while fourth-generation (e.g., moxifloxacin) utilized bulky C-7 substituents (azabicyclo groups) and C-8 methoxy groups to evade efflux pumps [1] [8]. This evolution expanded the spectrum from uncomplicated urinary tract infections to systemic/respiratory infections, positioning FQs among the WHO’s essential medicines [8].
Table 1: Generational Evolution of Key Fluoroquinolones [1] [8]
Generation | Representative Agents | Core Structural Modifications | Spectrum Enhancement |
---|---|---|---|
First | Nalidixic acid | Naphthyridone core; no C-6 fluorine | Gram-negative bacteria only |
Second | Ciprofloxacin | C-6 fluorine; C-7 piperazine; N-1 cyclopropyl | Gram-negative and some Gram-positive |
Third | Levofloxacin | C-8 methyl; chiral L-isomer optimization | Improved anti-pneumococcal activity |
Fourth | Moxifloxacin | C-7 azabicyclo; C-8 methoxy; N-1 cyclopropyl | Anaerobes and multi-drug resistant pathogens |
The fluoroquinolone scaffold comprises a bicyclic core where C-3 and C-7 positions serve as critical handles for pharmacodynamic and pharmacokinetic tuning.
C-3 Modifications: The carboxylic acid at C-3 is essential for binding magnesium ions in DNA gyrase/topoisomerase IV complexes. Recent strategies replace this group with bioisosteric heterocycles to overcome resistance while retaining target engagement:
C-7 Modifications: The C-7 substituent dictates potency against resistant pathogens and pharmacokinetic behavior:
Table 2: Impact of C-3 and C-7 Modifications on Biological Activity [4] [5] [9]
Position | Modification Type | Chemical Approach | Biological Consequence |
---|---|---|---|
C-3 | Oxadiazole hybrids | POCl₃-mediated cyclization of FQ-hydrazides | Improved anti-MRSA activity; reduced resistance |
C-3 | Cu(II)-phenanthroline complexes | Template reaction with metal salts | DNA cleavage via ROS; anticancer activity |
C-7 | Piperazinyl-triazoles | Click chemistry on propargyl intermediates | Enhanced Gram-positive penetration |
C-7 | Benzofuroxan conjugates | Nucleophilic substitution of chloro-nitrobenzofuroxans | NO-dependent antistaphylococcal effects |
2-Amino-3-ethyl-7-fluoroquinoline (CAS# 1170792-98-9; C₁₁H₁₁FN₂·HCl) represents a structurally distinct quinolone derivative with a C-2 amino group and C-3 ethyl substituent instead of the classic carboxylate [3]. This configuration diverges from traditional FQ pharmacophores but offers unique advantages:
Though direct in vivo data is limited, its structural features align with emerging trends in quinolone hybridization:
Table 3: Comparative Analysis of 2-Amino-3-ethyl-7-fluoroquinoline vs. Classical Quinolones [3] [4] [9]
Structural Feature | Classical Quinolones | 2-Amino-3-ethyl-7-fluoroquinoline | Potential Advantage |
---|---|---|---|
C-2 Substituent | Hydrogen | Amino group (-NH₂) | Enhanced DNA minor groove binding |
C-3 Group | Carboxylic acid (-COOH) | Ethyl (-CH₂CH₃) | Higher log P; metabolic stability |
C-7 Substituent | Piperazine/azabicyclo | Fluorine | Retained gyrase affinity; simplified synthesis |
Metal chelation | Mg²⁺-dependent | Cu²⁺/Fe³⁺-compatible via C-2 and N-1 | Anticancer nuclease activity |
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: